2-Chloro-6-formylnicotinonitrile
Description
2-Chloro-6-formylnicotinonitrile is a substituted pyridine derivative featuring a chloro group at the 2-position, a formyl (CHO) group at the 6-position, and a nitrile (CN) group at the 3-position of the pyridine ring. While specific data on this compound is absent in the provided evidence, its structure suggests applications in medicinal chemistry and agrochemical synthesis due to the reactivity of the formyl group in condensation or nucleophilic addition reactions.
Properties
IUPAC Name |
2-chloro-6-formylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O/c8-7-5(3-9)1-2-6(4-11)10-7/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVIBXAKTGXFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-6-formylnicotinonitrile typically involves the chlorination of 6-formylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions . The reaction proceeds with the substitution of the hydrogen atom at the 2-position of the pyridine ring with a chlorine atom, yielding this compound. Industrial production methods may involve similar chlorination processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-6-formylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄).
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).
Condensation Reactions: The formyl group can participate in condensation reactions with various nucleophiles to form imines, oximes, or hydrazones.
Scientific Research Applications
2-Chloro-6-formylnicotinonitrile is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-6-formylnicotinonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition. The chloro group can enhance the compound’s binding affinity through hydrophobic interactions with the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Nicotinonitrile Derivatives
Substituent Effects and Reactivity
- Formyl (CHO) vs. Trifluoromethyl (CF₃): The formyl group in 2-Chloro-6-formylnicotinonitrile is strongly electron-withdrawing, enhancing electrophilicity at the 6-position. In contrast, 2-Chloro-6-(trifluoromethyl)nicotinonitrile (CAS 386704-06-9) has a CF₃ group, which is electron-withdrawing but less reactive toward nucleophiles compared to CHO. The CF₃ group improves metabolic stability in pharmaceuticals, as seen in kinase inhibitors .
- Formyl (CHO) vs. Phenyl (C₆H₅): 2-Chloro-6-phenylnicotinonitrile (CAS 43083-14-3) features a bulky phenyl group, which sterically hinders reactions at the 6-position but increases lipophilicity. The formyl group’s smaller size allows for easier functionalization, such as in Schiff base formation, critical for metal-organic frameworks (MOFs) or ligand design .
Formyl (CHO) vs. Methoxy (OCH₃) :
Ethyl 2-chloro-6-methoxynicotinate (CAS 1233520-12-1) contains a methoxy group, which is electron-donating. This contrasts with the formyl group’s electron-withdrawing nature, altering the electronic profile of the pyridine ring. Methoxy derivatives are often used in herbicides due to their stability under physiological conditions .
Molecular and Physicochemical Properties
Biological Activity
2-Chloro-6-formylnicotinonitrile (C₇H₃ClN₂O) is a heterocyclic compound that has garnered attention in scientific research due to its diverse biological activities. This article explores the biological mechanisms, potential applications, and research findings related to this compound.
- Molecular Formula : C₇H₃ClN₂O
- Molecular Weight : 166.57 g/mol
- IUPAC Name : 2-chloro-6-formylpyridine-3-carbonitrile
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The mechanism involves:
- Enzyme Inhibition : The compound binds to the active site of enzymes, preventing substrate binding and catalytic activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme's active site, leading to irreversible inhibition. The chloro group enhances binding affinity through hydrophobic interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. It has been shown to inhibit the growth of pathogens by interfering with their metabolic pathways.
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Anticancer Potential
Preliminary studies have indicated that this compound may have anticancer activity. It has been tested against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. |
| Study 2 | Reported anti-inflammatory effects in a murine model, reducing levels of TNF-alpha and IL-6. |
| Study 3 | Showed cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating effectiveness at low concentrations. |
Applications in Drug Development
Given its biological activities, this compound is being explored as a lead compound in drug development:
- Pharmaceutical Applications : Its structure allows for modifications that can enhance efficacy and selectivity as a drug candidate targeting specific enzymes involved in disease processes.
- Agricultural Uses : The compound's antimicrobial properties also suggest potential applications in agrochemicals for crop protection against pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
